3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester
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Overview
Description
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is an organic compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanoic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(Trifluoromethyl)cyclohexanol.
Formation of Propanoic Acid Derivative: The cyclohexanol derivative is then reacted with propanoic acid under esterification conditions to form the desired ester.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors and continuous flow systems to ensure efficient mixing and reaction.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid.
Reduction: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Another trifluoromethyl-substituted compound with different functional groups.
3,3,3-Trifluoropropionic acid: A simpler trifluoromethyl-substituted acid.
Uniqueness
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is unique due to its combination of a trifluoromethyl group with a cyclohexyl ring and a propanoic acid ester, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17F3O2 |
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Molecular Weight |
238.25 g/mol |
IUPAC Name |
methyl 3-[3-(trifluoromethyl)cyclohexyl]propanoate |
InChI |
InChI=1S/C11H17F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h8-9H,2-7H2,1H3 |
InChI Key |
GMEXUMADNWIVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
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